(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid is an organic compound with the molecular formula C7H9BO5. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Medicine: Research is ongoing into its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of (5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid involves its ability to form stable complexes with various biomolecules. This is primarily due to the boron atom’s ability to form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-(Methoxycarbonyl)furan-2-yl)boronic acid: Similar structure but lacks the methyl group at the 4-position.
5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a boronic acid group
Uniqueness
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications and research contexts.
Properties
Molecular Formula |
C7H9BO5 |
---|---|
Molecular Weight |
183.96 g/mol |
IUPAC Name |
(5-methoxycarbonyl-4-methylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO5/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3,10-11H,1-2H3 |
InChI Key |
FOBHFMUQCKBJFE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(O1)C(=O)OC)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.